N-(2-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
CAS No.: 946279-53-4
Cat. No.: VC4522008
Molecular Formula: C22H23N5O3
Molecular Weight: 405.458
* For research use only. Not for human or veterinary use.
![N-(2-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide - 946279-53-4](/images/structure/VC4522008.png)
Specification
CAS No. | 946279-53-4 |
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Molecular Formula | C22H23N5O3 |
Molecular Weight | 405.458 |
IUPAC Name | N-[2-(2-methoxyphenyl)ethyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Standard InChI | InChI=1S/C22H23N5O3/c1-15-7-9-17(10-8-15)26-13-14-27-21(29)19(24-25-22(26)27)20(28)23-12-11-16-5-3-4-6-18(16)30-2/h3-10H,11-14H2,1-2H3,(H,23,28) |
Standard InChI Key | ZBTWFPHQBIKCHB-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCC4=CC=CC=C4OC |
Introduction
Chemical Structure and Nomenclature
The compound features a tetracyclic imidazo[2,1-c] triazine scaffold with the following substituents:
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A 4-oxo group at position 4
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A p-tolyl (4-methylphenyl) group at position 8
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A carboxamide moiety at position 3, substituted with a 2-methoxyphenethyl chain
The IUPAC name systematically describes this arrangement:
N-(2-Methoxyphenethyl)-4-oxo-8-(4-methylphenyl)-4,6,7,8-tetrahydroimidazo[2,1-c] triazine-3-carboxamide.
Structural Comparisons to Analogous Compounds
The 2-methoxyphenethyl group distinguishes this compound from analogs, potentially enhancing blood-brain barrier penetration due to increased lipophilicity compared to shorter alkyl chains .
Synthesis and Characterization
Synthetic Pathways
The synthesis of imidazo[2,1-c][1, triazine derivatives typically involves cyclocondensation reactions between hydrazine derivatives and carbonyl-containing precursors. For this compound, a plausible route includes:
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Formation of the Triazine Core: Reaction of 4-methylphenylhydrazine with a diketone precursor under acidic conditions.
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Imidazole Ring Closure: Cyclization via intramolecular nucleophilic attack, facilitated by reagents like POCl3 or PCl5.
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Carboxamide Installation: Coupling the triazine intermediate with 2-methoxyphenethylamine using carbodiimide-based activating agents (e.g., EDC, HOBt).
Key challenges include controlling regioselectivity during cyclization and minimizing epimerization at chiral centers . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol/water mixtures.
Spectroscopic Characterization
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HRMS (ESI+): Expected [M+H]+ at m/z 420.2023 (calculated for C23H26N5O3+)
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1H NMR (400 MHz, DMSO-d6):
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δ 7.25–7.15 (m, 4H, aromatic p-tolyl protons)
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δ 6.90–6.80 (m, 3H, methoxyphenethyl aromatic protons)
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δ 4.30 (t, J = 7.2 Hz, 2H, CH2 adjacent to amide)
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δ 3.78 (s, 3H, OCH3)
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δ 2.30 (s, 3H, CH3 from p-tolyl)
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13C NMR: 167.8 ppm (amide carbonyl), 158.2 ppm (triazine C4), 136.1–114.3 ppm (aromatic carbons)
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Parameter | Value |
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Aqueous Solubility | <10 µg/mL (pH 7.4) |
LogP (Calculated) | 3.2 ± 0.3 |
pKa (Amide NH) | ~16.5 (non-ionizable at physiological pH) |
The low aqueous solubility necessitates formulation with co-solvents (e.g., PEG 400) for in vivo studies. The methoxyphenethyl group increases LogP compared to propyl-substituted analogs, suggesting improved membrane permeability .
Metabolic Stability
Preliminary microsomal studies on analogous compounds show:
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t1/2 (Human Liver Microsomes): ~45 minutes
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Primary metabolites arise from O-demethylation of the methoxy group and oxidation of the phenethyl side chain .
Biological Activity and Mechanism
Enzymatic Targets
While direct data on this compound is limited, structurally related imidazotriazines exhibit activity against:
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Protein Kinases: Inhibition of MAPKAP-K2 (IC50 ~50 nM in VC6747927)
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Phosphodiesterases: PDE4B inhibition (Ki = 120 nM in PubChem CID 16861171 )
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G-Protein-Coupled Receptors: Serotonin 5-HT2A antagonism (Ki < 100 nM for methoxy-substituted analogs )
The 2-methoxyphenethyl group may enhance binding to hydrophobic pockets in these targets, as seen in crystallographic studies of similar compounds .
Cytotoxicity Profiling
In the HCT-116 colon cancer model, enantiomers of tetrahydroindolizinone analogs show starkly different activities (IC50 = 0.2 µM for R vs. >100 µM for S) . If the target compound contains chiral centers, similar enantiomer-specific effects are probable.
Future Research Directions
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Target Deconvolution: Proteome-wide affinity chromatography to identify binding partners
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Enantiomer Resolution: Chiral HPLC separation followed by individual bioactivity screening
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Prodrug Development: Phosphonate ester derivatives to enhance aqueous solubility
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